Lotilaner

Veterinary Parasitology Ectoparasiticide Development Tick-Borne Disease Prevention

Lotilaner (CAS 1369852-71-0), a pure S-enantiomer isoxazoline, delivers superior speed of kill and mammalian selectivity over afoxolaner, fluralaner, and sarolaner. Head-to-head data confirm 2× faster tick kill (12 h post-infestation) and ≥90% efficacy 24–48 h earlier against Amblyomma americanum. With an IC50 >30 µM on human and canine GABARs—unlike fluralaner (1.9–13 µM)—Lotilaner minimizes off-target effects. Its 30.7-day terminal half-life supports 99.1–99.9% efficacy over 84 days, making it the benchmark for transmission-blocking and long-duration ectoparasiticide studies.

Molecular Formula C20H14Cl3F6N3O3S
Molecular Weight 596.8 g/mol
CAS No. 1369852-71-0
Cat. No. B608639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLotilaner
CAS1369852-71-0
SynonymsLotilaner, Credelio,
Molecular FormulaC20H14Cl3F6N3O3S
Molecular Weight596.8 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
InChIInChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1
InChIKeyHDKWFBCPLKNOCK-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lotilaner (CAS 1369852-71-0): A Rapid-Onset Isoxazoline Ectoparasiticide with Quantified Speed and Selectivity Advantages


Lotilaner (CAS 1369852-71-0) is a pure S-enantiomer isoxazoline ectoparasiticide formulated as a flavored chewable tablet for oral administration to dogs [1]. It acts as a potent non-competitive antagonist of arthropod γ-aminobutyric acid-gated chloride channels (GABACls), producing rapid and sustained insecticidal and acaricidal activity [2]. Lotilaner is distinguished within the isoxazoline class by its rapid absorption (Tmax 2 h under fed conditions) and an extended terminal plasma half-life of approximately 30 days in dogs, supporting consistent efficacy across a monthly dosing interval [1].

Lotilaner Selection: Why Within-Class Isoxazoline Substitution Compromises Quantitative Speed and Selectivity Parameters


Although lotilaner, afoxolaner, fluralaner, and sarolaner all belong to the isoxazoline class and share a common molecular target, they exhibit distinct pharmacokinetic and pharmacodynamic profiles that preclude interchangeable substitution. Head-to-head studies reveal that lotilaner achieves significantly faster tick kill at 12 and 24 hours post-infestation compared to afoxolaner and sarolaner, and it is the only compound in this class to demonstrate negligible inhibitory activity on mammalian GABARs at therapeutically relevant concentrations [1]. These differences translate into measurable advantages in speed of kill and selectivity, which directly impact procurement decisions for research and clinical applications [2].

Lotilaner Quantified Differential Evidence: Head-to-Head Speed, Efficacy, and Selectivity Data Versus Afoxolaner, Sarolaner, and Fipronil


Lotilaner Achieves 2× Faster Tick Kill at 12 Hours Versus Afoxolaner and Sarolaner in Head-to-Head Amblyomma americanum Model

In a 2023 head-to-head study published in Parasites & Vectors, lotilaner demonstrated significantly faster speed of kill against Amblyomma americanum (lone star tick) compared to afoxolaner and sarolaner. At the 12-hour post-infestation evaluation, only the lotilaner group showed a statistically significant reduction in live tick counts versus untreated controls [1]. The study found that lotilaner killed ticks twice as fast as the comparator products during the initial 12-hour window and was the only product to maintain this rapid speed of kill throughout the entire 30-day dosing period [1].

Veterinary Parasitology Ectoparasiticide Development Tick-Borne Disease Prevention

Lotilaner Exhibits >30 µM IC50 on Mammalian GABARs Versus 1.9-13 µM for Fluralaner, Demonstrating Superior Selectivity Profile

A comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes revealed marked differences in mammalian receptor inhibition across the class. Fluralaner exhibited the most potent inhibition with IC50 values ranging from 1.9 to 13 µM. In contrast, lotilaner showed little to no inhibitory effect on either human or canine GABARs, with IC50 values consistently >30 µM [1]. This represents an order-of-magnitude difference in mammalian receptor engagement at therapeutically relevant concentrations.

Receptor Pharmacology Toxicology Drug Selectivity

Lotilaner Demonstrates 99.1-99.9% Field Flea Control Efficacy Across 84 Days Versus 91.2-97.0% for Fipronil in European Canine Study

A randomized, blinded, controlled field study across 17 European veterinary clinics compared oral lotilaner (minimum 20 mg/kg) to topical fipronil administered per label in 192 client-owned dogs. Lotilaner demonstrated statistically superior flea control at all post-treatment assessments from Day 14 through Day 84. The efficacy of lotilaner was 99.1%, 99.5%, 99.9%, and 99.8% on Days 14, 28, 56, and 84 respectively, compared to 93.4%, 91.2%, 94.4%, and 97.0% for fipronil over the same time points [1].

Veterinary Field Efficacy Flea Control Comparative Parasitology

Lotilaner Maintains 30.7-Day Terminal Half-Life in Dogs, Providing Sustained Blood Levels for Full Monthly Dosing Interval

A comprehensive pharmacokinetic study in 26 adult beagle dogs evaluated lotilaner after intravenous (3 mg/kg) and oral (20 mg/kg) administration under fed and fasted conditions. Under fed conditions, lotilaner achieved a Tmax of 2 hours and a terminal elimination half-life (t½) of 30.7 days. Oral bioavailability exceeded 80% when administered with food, and the time of feeding relative to dosing did not significantly impact absorption [1]. The extended half-life ensures that flea- and tick-lethal blood concentrations are maintained throughout the entire 30-day inter-dosing interval [1].

Pharmacokinetics Oral Ectoparasiticide Sustained-Release Equivalence

Lotilaner Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Procurement


Tick-Borne Disease Transmission Studies Requiring Validated Rapid Kill Kinetics

Investigators conducting studies on the prevention of tick-borne pathogen transmission (e.g., Ehrlichia, Rickettsia, Borrelia) should prioritize lotilaner based on its demonstrated 2× faster kill speed at 12 hours and achievement of ≥90% efficacy 24-48 hours earlier than afoxolaner and sarolaner [1]. The rapid kill kinetics provide a defined experimental window for assessing transmission interruption, as pathogen transfer can initiate within 3-24 hours of tick attachment. The 2023 head-to-head data in Amblyomma americanum, a species with documented reduced isoxazoline sensitivity, establishes lotilaner as the reference compound for rapid-onset acaricidal activity studies [1].

Mammalian Safety Pharmacology and Receptor Cross-Reactivity Screening

For studies examining potential off-target effects of isoxazolines on vertebrate GABA receptors, lotilaner serves as the preferred negative control or reference compound. Comparative electrophysiology data show that lotilaner exhibits IC50 values >30 µM on human and canine GABARs, whereas fluralaner demonstrates potent inhibition (IC50 1.9-13 µM) and both afoxolaner and sarolaner show partial to high inhibitory activity [2]. This differential selectivity profile makes lotilaner uniquely suited for experimental designs that require minimal confounding mammalian GABAR engagement while maintaining potent arthropod-specific activity.

Long-Term Field Efficacy Trials in Canine Ectoparasite Control

Field studies requiring sustained, high-level flea control over multi-month periods should consider lotilaner based on European field trial data demonstrating 99.1-99.9% efficacy from Day 14 through Day 84, with statistically significant superiority over fipronil at every assessment point [3]. The 30.7-day terminal half-life in dogs [4] provides a pharmacokinetic basis for the observed consistency of effect, supporting lotilaner as a benchmark compound for evaluating long-duration ectoparasiticide interventions under real-world conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lotilaner

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.